TMR-ShK
Description
Properties
Molecular Formula |
C200H310N57O55S7 |
|---|---|
Molecular Weight |
4611.7 Da |
Appearance |
red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origin of Product |
United States |
Scientific Research Applications
TMR-ShK, a synthetic Stichodactyla toxin conjugated to a bright red fluorescent probe (TMR), is utilized for labeling voltage-gated potassium channels in immunofluorescence (IF) and flow cytometry experiments . Stichodactyla toxin, from which this compound is derived, is a 35-amino acid polypeptide originally isolated from the Caribbean sea anemone Stoichactis helianthus . It is known for binding to and inhibiting voltage-gated potassium channels .
Key Applications of this compound
- Labeling Voltage-Gated Potassium Channels: this compound is used to label voltage-gated potassium channels in IF and flow cytometry experiments .
- Studying Autoimmune Disorders: this compound can effectively label K<sub>v</sub>1.3 in T-cell populations, enabling high-throughput analysis of autoreactive T-cell development through flow cytometry or other fluorescent detection methods . Upregulation of K<sub>v</sub>1.3 expression in autoreactive T-cells has been implicated in several autoimmune disorders, including psoriasis and ulcerative colitis .
- Identifying Lymphocytes: this compound helps identify lymphocytes expressing K<sub>v</sub>1.3 channels, such as effective memory T cells (T<sub>EM</sub>) in autoimmune diseases like type 1 diabetes .
This compound Compared to Traditional Antibodies
Toxins such as this compound have several advantages over traditional antibodies in certain applications :
| Feature | Blocking Antibodies | Toxins |
|---|---|---|
| Target Specificity | Comparatively low | Exceptionally high |
| Epitope Recognition | Generally recognizes linear epitopes that may be masked on a native target | Recognizes native three-dimensional conformational structures |
| Blocking Native Protein | Mediocre at blocking native protein functional activity | Exceptional at blocking native protein functionality |
| Size, Complexity, Stability | Larger size, higher complexity, lower stability | Small size, minimal complexity, high stability, permitting use in scenarios where antibody use is nontrivial |
Comparison with Similar Compounds
Key Characteristics
- Target : Primarily Kv1.3 (KCNA3), with secondary activity on Kv1.1 (KCNA1), Kv1.4 (KCNA4), and Kv1.6 (KCNA6) .
- Affinity : Kd values of 11 pM for Kv1.3, 16 pM for Kv1.1, 312 pM for Kv1.4, and 165 pM for Kv1.6 .
- Fluorescence : Excitation/emission maxima at ~550 nm/~580 nm, ideal for red-channel imaging .
- Applications : Used to study autoimmune diseases (e.g., multiple sclerosis, psoriasis) and T-cell activation due to Kv1.3’s role in lymphocyte regulation .
Table 1: Comparative Analysis of TMR-ShK and Analogous Kv Channel Blockers
Key Findings
Specificity and Affinity :
- This compound retains ShK’s high Kv1.3 affinity (11 pM) but exhibits reduced selectivity due to residual binding to Kv1.1 and Kv1.6 . In contrast, Margatoxin shows higher specificity for Kv1.3 over Kv1.2, making it preferable for T-cell studies requiring minimal off-target effects .
- HsTx1 has lower Kv1.3 affinity (50 pM) but greater selectivity against Kv1.1, which may reduce interference in neuronal assays .
Functional vs. Imaging Utility: Non-conjugated ShK is optimal for electrophysiology (e.g., patch-clamp), while this compound’s fluorescence enables real-time visualization of Kv1.3 localization in immune cells . Agitoxin-2, despite weaker Kv1.3 binding (1 nM), is favored in structural biology for its stability in crystallography studies .
However, its fluorescent properties mitigate this limitation in imaging applications .
Clinical Relevance: this compound’s ability to label Kv1.3 in activated T-cells has been validated in psoriasis models, demonstrating superior in vivo tracking compared to non-fluorescent analogs . Margatoxin, while potent, lacks imaging utility and is restricted to functional assays .
Preparation Methods
Peptide Synthesis of ShK
Solid-Phase Peptide Synthesis (SPPS):
ShK peptide is synthesized via standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis techniques. The linear peptide chain is assembled on a resin, incorporating protected amino acids sequentially to ensure correct sequence and stereochemistry.Folding and Oxidation:
After cleavage from the resin, the linear peptide undergoes oxidative folding to form the correct disulfide bonds, which are critical for ShK’s bioactive conformation. Folding conditions typically involve controlled redox buffers to facilitate disulfide bond formation.Purification:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the folded peptide to homogeneity.
Conjugation with Tetramethylrhodamine (TMR)
Linker Attachment:
The TMR fluorophore is attached to the N-terminus of ShK via a flexible linker such as AEEA to minimize steric hindrance and preserve channel blocking activity.Chemical Coupling:
The conjugation is performed by reacting the amino group of the linker-modified ShK peptide with the TMR succinimidyl ester or maleimide derivative under mild conditions (pH ~7.4, room temperature) to form a stable amide or thioether bond.Purification of this compound:
Following conjugation, the this compound is purified by RP-HPLC to separate conjugated peptide from unreacted dye and unconjugated peptide.Characterization:
Mass spectrometry confirms the molecular weight and successful conjugation. Fluorescence spectroscopy verifies the presence and functionality of the TMR label.
Detailed Research Findings on Preparation
Additional Preparation Considerations
Selectivity and Activity Preservation:
Studies show that conjugation of TMR to ShK via the AEEA linker retains picomolar affinity for Kv1.3 channels, indicating that the preparation method preserves biological activity effectively.Stability:
The this compound conjugate is stable under physiological conditions, facilitating its use in cell-based assays and imaging studies.Alternative Conjugation Strategies:
While the AEEA linker is common, other linkers or direct conjugation methods can be employed depending on the desired properties and experimental design.
Summary Table: Comparison of Key Preparation Steps
| Preparation Step | Description | Purpose/Outcome |
|---|---|---|
| Peptide Synthesis | Fmoc-SPPS | Assemble ShK peptide sequence |
| Oxidative Folding | Redox buffer-mediated disulfide formation | Achieve native bioactive structure |
| Linker Attachment | AEEA linker at N-terminus | Provide flexibility for dye conjugation |
| TMR Conjugation | Reaction with TMR ester/maleimide | Covalent fluorescent labeling |
| Purification | RP-HPLC | Obtain pure this compound compound |
| Characterization | Mass spectrometry, fluorescence | Confirm identity and labeling |
Q & A
Basic: What is the structural and functional basis of TMR-ShK’s selectivity for Kvchannels?
Answer:
this compound is a synthetic derivative of ShK toxin, modified with tetramethylrhodamine (TMR) for fluorescence tracking. Its selectivity arises from interactions between specific amino acid residues (e.g., Lys22, Tyr23) and Kv1.3’s pore region. Methodologically, binding affinity (Kd) is determined via surface plasmon resonance (SPR) or patch-clamp electrophysiology. For example, this compound binds Kv1.3 with Kd = 52 pM and Kv1.1 with Kd = 397 pM, indicating partial selectivity .
Table 1: Binding affinities of this compound for Kv channels
| Channel | Kd (pM) | Method |
|---|---|---|
| Kv1.3 | 52 | SPR |
| Kv1.1 | 397 | Electrophysiology |
Advanced: How to resolve contradictory Kd values for this compound across studies?
Answer:
Discrepancies in Kd values may stem from experimental variables:
- Buffer conditions: Ionic strength (e.g., Na⁺/K⁺ concentrations) alters toxin-channel interactions.
- Assay type: SPR measures equilibrium binding, while electrophysiology reflects dynamic block under voltage gradients.
- Expression systems: Mammalian vs. oocyte-expressed channels may differ in post-translational modifications.
Methodological recommendations: - Replicate experiments across multiple platforms (e.g., SPR + TEVC).
- Report buffer composition and temperature explicitly .
Basic: What are standard protocols for fluorescence-based tracking of this compound in cellular assays?
Answer:
Labeling validation: Confirm TMR conjugation via MALDI-TOF mass spectrometry.
Imaging setup: Use λex/λem = 540/565 nm for TMR; minimize photobleaching with oxygen scavengers.
Quantification: Normalize fluorescence intensity to non-targeted controls (e.g., Kv1.3-knockout cells) .
Advanced: How to design experiments distinguishing this compound’s pharmacological effects from nonspecific fluorescence artifacts?
Answer:
- Control groups: Include unlabeled ShK to isolate fluorescence-independent effects.
- Competition assays: Pre-incubate cells with excess unlabeled toxin; reduced this compound binding confirms specificity.
- Blinding: Use automated image analysis to minimize observer bias .
Basic: What statistical methods are appropriate for analyzing this compound dose-response data?
Answer:
- Nonlinear regression: Fit data to Hill equation (log[toxin] vs. response) using software like GraphPad Prism.
- Error reporting: Include 95% confidence intervals for EC50/IC50 values.
- Validation: Compare results across ≥3 independent replicates .
Advanced: How to optimize this compound for in vivo imaging while minimizing off-target effects?
Answer:
- Pharmacokinetic tuning: Modify peptide charge (e.g., acetylation) to enhance blood-brain barrier penetration.
- Dose titration: Balance fluorescence intensity with Kv1.3 blockade efficacy using microdialysis in animal models.
- Toxicity screening: Monitor cardiac (Kv1.5) and neuronal (Kv1.1) channels via high-throughput patch-clamp .
Basic: What are common pitfalls in synthesizing and purifying this compound?
Answer:
- Conjugation efficiency: Incomplete TMR labeling reduces signal-to-noise ratio; verify via HPLC.
- Aggregation: Use chaotropic agents (e.g., 0.1% TFA) in storage buffers.
- Purity thresholds: Aim for ≥95% purity (analytical HPLC) to avoid confounding bioactivity results .
Advanced: How to integrate this compound data into computational models of Kvgating?
Answer:
- Molecular docking: Use Rosetta or AutoDock to simulate this compound-Kv1.3 interactions.
- MD simulations: Apply all-atom models (e.g., CHARMM36) to study binding kinetics under physiological voltages.
- Validation: Cross-reference computational ΔG values with experimental Kd data .
Basic: How to address batch-to-batch variability in this compound activity?
Answer:
- Standardization: Calibrate each batch against a reference sample (e.g., commercial ShK).
- QC metrics: Include circular dichroism (CD) spectra to confirm secondary structure consistency.
- Documentation: Archive synthesis protocols and raw analytical data in FAIR-compliant repositories .
Advanced: What strategies mitigate this compound’s cross-reactivity with Kvin mixed-channel environments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
